

An In-depth Technical Guide to AF488 Amine: Excitation, Emission, and Application

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Compound of Interest

Compound Name: AF488 amine

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectral properties and common applications of **AF488 amine** and its amine-reactive derivatives. AF488, a bright, photostable, and hydrophilic green-fluorescent dye, is a workhorse in biological imaging and flow cytometry. Its utility stems from its strong absorption and quantum yield, making it an excellent choice for labeling proteins, antibodies, and other biomolecules.

Core Spectral and Physical Properties

The spectral characteristics of AF488 and its common amine-reactive succinimidyl ester are summarized below. These values are crucial for designing experiments and selecting appropriate filter sets for fluorescence microscopy and flow cytometry.

Property	AF488 Amine	AF488 NHS Ester
Excitation Maximum (λ_{ex})	495 nm[1][2][3]	494 nm[4][5]
Emission Maximum (λ_{em})	519 nm[1][2][3]	517 nm[4][5]
Molar Extinction Coefficient (ϵ)	71,800 $\text{cm}^{-1}\text{M}^{-1}$ [1][2][3]	73,000 $\text{cm}^{-1}\text{M}^{-1}$ [4][5][6]
Fluorescence Quantum Yield (Φ)	0.91[1][2][3]	0.92[7][8]
Molecular Weight	~734 g/mol [3]	~643 g/mol [4][5]
Solubility	Good in water, DMF, DMSO[1][3]	Soluble in DMSO

Experimental Protocols

I. General Protocol for Measuring Fluorescence Excitation and Emission Spectra

This protocol outlines the general steps for determining the fluorescence spectra of a fluorophore like AF488 using a spectrofluorometer.

Objective: To determine the optimal excitation and emission wavelengths of an AF488-conjugated sample.

Materials:

- Spectrofluorometer with a light source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube).
- Quartz cuvettes.
- AF488-labeled sample (e.g., protein conjugate) diluted in an appropriate buffer (e.g., PBS).
- Reference dye with a known quantum yield (optional, for quantum yield determination).

Procedure:

- **Instrument Warm-up:** Turn on the spectrofluorometer and allow the light source to stabilize according to the manufacturer's instructions.
- **Sample Preparation:** Prepare a dilute solution of the AF488-labeled sample in a quartz cuvette. The concentration should be low enough to avoid inner filter effects (typically an absorbance < 0.1 at the excitation maximum).
- **Excitation Spectrum Measurement:** a. Set the emission monochromator to the expected emission maximum of AF488 (~519 nm). b. Scan a range of excitation wavelengths (e.g., 400 nm to 510 nm). c. The resulting spectrum will show the fluorescence intensity at the fixed emission wavelength as a function of the excitation wavelength. The peak of this spectrum is the excitation maximum.
- **Emission Spectrum Measurement:** a. Set the excitation monochromator to the determined excitation maximum (e.g., ~495 nm). b. Scan a range of emission wavelengths (e.g., 500 nm to 600 nm). c. The resulting spectrum will show the fluorescence intensity as a function of the emission wavelength. The peak of this spectrum is the emission maximum.
- **Data Analysis:** The peak wavelengths from the excitation and emission scans provide the optimal spectral parameters for the AF488 conjugate.

II. Protocol for Labeling Proteins with AF488 NHS Ester

This protocol describes a common method for labeling proteins with AF488 N-hydroxysuccinimidyl (NHS) ester, which reacts with primary amines on the protein surface.

Objective: To covalently conjugate AF488 NHS ester to a purified protein.

Materials:

- Purified protein (e.g., antibody) in an amine-free buffer (e.g., PBS). The protein concentration should be at least 2 mg/mL for optimal labeling.
- AF488 NHS ester.
- Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- 1 M Sodium bicarbonate buffer, pH 8.3.

- Size-exclusion chromatography column (e.g., Sephadex G-25) for purification.

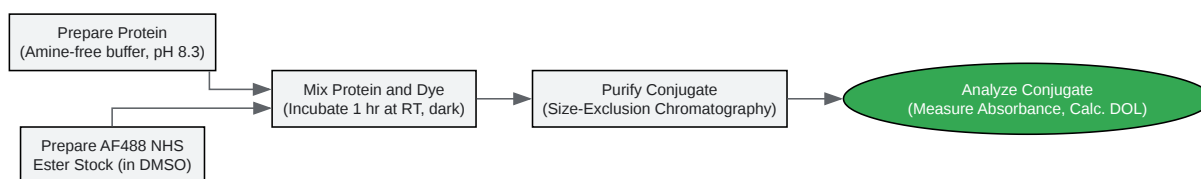
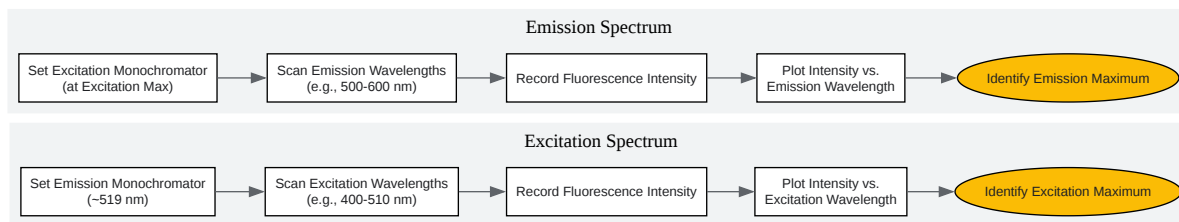
Procedure:

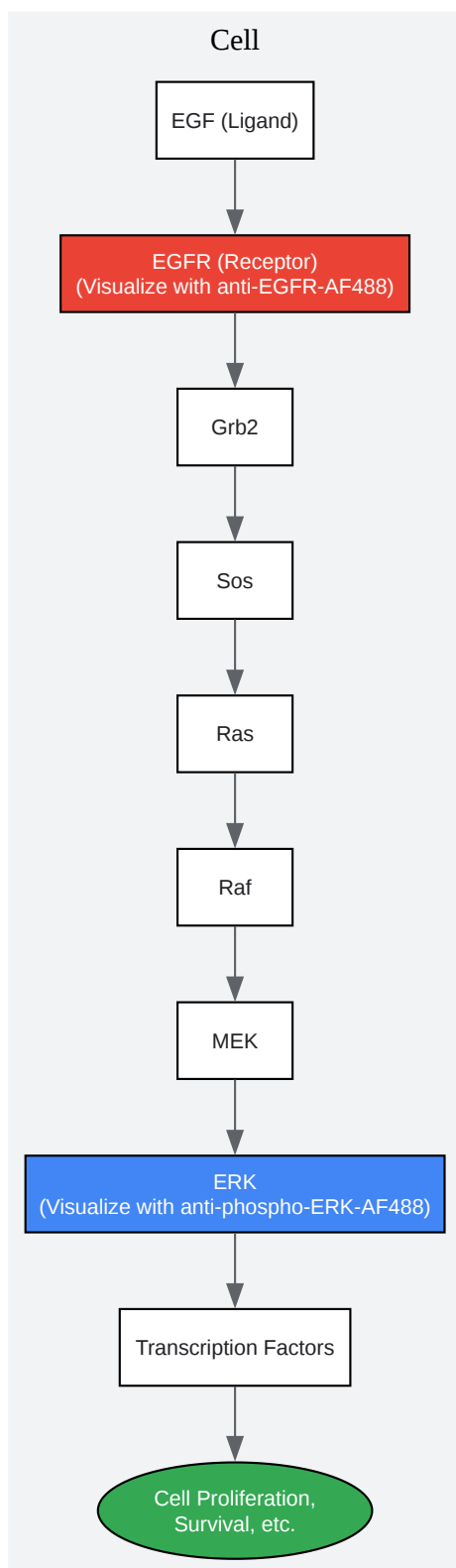
- **Protein Preparation:** Ensure the protein solution is free of amine-containing buffers (like Tris) and other amine-containing molecules. If necessary, dialyze the protein against PBS.
- **Dye Preparation:** Immediately before use, dissolve the AF488 NHS ester in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).
- **Reaction Setup:** a. Adjust the pH of the protein solution to 8.3 by adding an appropriate volume of 1 M sodium bicarbonate. b. Add the AF488 NHS ester stock solution to the protein solution. The molar ratio of dye to protein will need to be optimized for each protein but a starting point is often a 10-fold molar excess of the dye.
- **Incubation:** Gently mix the reaction and incubate for 1 hour at room temperature, protected from light.
- **Purification:** a. Prepare a size-exclusion chromatography column equilibrated with PBS. b. Apply the reaction mixture to the top of the column. c. Elute the column with PBS. The first colored fraction to elute will be the AF488-labeled protein. The later, slower-moving colored band will be the unconjugated dye.
- **Determination of Degree of Labeling (DOL):** a. Measure the absorbance of the purified conjugate at 280 nm (for protein) and 494 nm (for AF488). b. Calculate the protein concentration and the concentration of the dye using their respective extinction coefficients. The ratio of these concentrations gives the DOL.

Visualizations

Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.





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